molecular formula C4H9NO B1583216 N-ethyl-N-methylformamide CAS No. 28860-25-5

N-ethyl-N-methylformamide

Cat. No.: B1583216
CAS No.: 28860-25-5
M. Wt: 87.12 g/mol
InChI Key: FJLHLDBEZKTSOK-UHFFFAOYSA-N
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Description

N-ethyl-N-methylformamide is an organic compound belonging to the class of amides. It is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The molecular formula of this compound is C4H9NO, and it has a molecular weight of 87.12 g/mol. This compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atom, making it a secondary amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylformamide can be synthesized through several methods. One common method involves the reaction of ethylamine with methyl formate under controlled conditions. The reaction proceeds as follows:

CH3OCHO+C2H5NH2HCON(C2H5)(CH3)+CH3OH\text{CH}_3\text{OCHO} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{HCON(C}_2\text{H}_5\text{)(CH}_3\text{)} + \text{CH}_3\text{OH} CH3​OCHO+C2​H5​NH2​→HCON(C2​H5​)(CH3​)+CH3​OH

This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-ethyl-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and protein folding.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylformamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methylformamide: Similar structure but lacks the ethyl group.

    N,N-dimethylformamide: Contains two methyl groups instead of one ethyl and one methyl group.

    N-ethylformamide: Contains an ethyl group but lacks the methyl group.

Uniqueness

N-ethyl-N-methylformamide is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-ethyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLHLDBEZKTSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325638
Record name N-ethyl-N-methylformamide
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-25-5
Record name N-Ethyl-N-methylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-methylformamide
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Record name 28860-25-5
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Record name N-ethyl-N-methylformamide
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Record name N-ethyl-N-methylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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